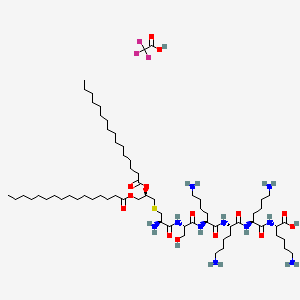

Pam2CSK4 (trifluoroacetate salt)

Description

Pam2CSK4 (trifluoroacetate salt) is a synthetic bacterial lipopeptide and a toll-like receptor 2 (TLR2) agonist, specifically activating the TLR2/TLR6 heterodimer . Structurally, it consists of a di-palmitoylated cysteine residue linked to a Ser-Lys4 peptide backbone, with trifluoroacetate (TFA) as the counterion to enhance solubility and stability . This compound is widely used in immunological research and vaccine development due to its ability to stimulate innate and adaptive immune responses. For example, in a murine model, Pam2CSK4 demonstrated efficacy as a nasal vaccine adjuvant, enhancing both humoral (IgG1-dominated) and cellular (IFN-γ, IL-4, IL-10, IL-17A) immunity against Streptococcus pneumoniae infections . Additionally, it activates platelet adhesion via TLR2/NF-κB signaling and Bruton’s tyrosine kinase, implicating its role in thrombo-inflammatory diseases .

Properties

Molecular Formula |

C67H127F3N10O14S |

|---|---|

Molecular Weight |

1385.8 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2R)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C65H126N10O12S.C2HF3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-58(77)86-48-51(87-59(78)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2)49-88-50-52(70)60(79)75-57(47-76)64(83)73-54(38-30-34-44-67)62(81)71-53(37-29-33-43-66)61(80)72-55(39-31-35-45-68)63(82)74-56(65(84)85)40-32-36-46-69;3-2(4,5)1(6)7/h51-57,76H,3-50,66-70H2,1-2H3,(H,71,81)(H,72,80)(H,73,83)(H,74,82)(H,75,79)(H,84,85);(H,6,7)/t51-,52+,53+,54+,55+,56+,57+;/m1./s1 |

InChI Key |

WUCKUXUWRPCGSL-WJRQQJDCSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CSC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Preparation of R-4-(Iodomethyl)-2,2-dimethyl-1,3-dioxolane (5)

The lipidated dioxolane 5 is synthesized from S-2,2-dimethyl-1,3-dioxolane-4-methanol (12) via an Appel reaction. Optimized conditions use iodine (1.3 eq.), triphenylphosphine (1.2 eq.), and imidazole (3 eq.) in tetrahydrofuran (THF) at room temperature, achieving >85% yield. Zinc chloride (ZnCl₂) is introduced to precipitate triphenylphosphine oxide (TPPO), eliminating the need for column chromatography.

Assembly of Di-Boc-Cystine (15)

L-Cystine (14) undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in water with triethylamine (Et₃N). Crude 15 precipitates upon acidification with 10% HCl, yielding 92% purity without chromatography.

Coupling and Lipid Incorporation

The backbone PAM₂CS is constructed through sequential couplings:

-

Boc-Cys-OH (6) reacts with H-Ser(OtBu)-OtBu (7) using ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF, yielding the dipeptide 16 (78% yield).

-

Thiol deprotection with tributylphosphine (Bu₃P) in dichloromethane (DCM) generates free thiols, followed by alkylation with 5 in DMF/K₂CO₃ to form 17 (68% yield).

-

Acidic hydrolysis (70% acetic acid) removes the dioxolane protecting group, and palmitoylation with C₁₅H₃₁COCl/Et₃N yields PAM₂CS (3) (73% over two steps).

Synthesis of Tetralysine Fragment K₄

Iterative Peptide Elongation

The tetralysine chain is built using Fmoc-solid-phase peptide synthesis (SPPS) principles:

-

Fmoc-Lys(Boc)-OH (23) is coupled to tert-butyl alcohol via a mixed anhydride method (di-tert-butyl dicarbonate, DMAP), yielding 24 (89% yield).

-

Sequential deprotection (20% piperidine/DMF) and coupling cycles extend the lysine chain to H-[Lys(Boc)]₄-OtBu (31) . Each coupling employs EDCI/HOBt activation, with yields >74% per elongation step.

Purification Challenges

Despite efforts to adopt ionic liquid-mediated Fmoc removal or polymer-bound scavengers, column chromatography remains the most cost-effective method for isolating 31 (>95% purity).

Final Coupling and Global Deprotection

Convergent Assembly

The penultimate step couples PAM₂CS (3) with H-[Lys(Boc)]₄-OtBu (31) using EDCI/HOBt in DMF, yielding the protected precursor 32 (65% yield). Global deprotection with hydrochloric acid (HCl/dioxane) removes Boc and tert-butyl groups, followed by trifluoroacetic acid (TFA) counterion exchange to furnish Pam₂CSK₄ as the trifluoroacetate salt (0.55% overall yield).

Scalability and Process Economics

Key optimizations enabling large-scale production include:

-

Minimized Chromatography : Precipitation and ZnCl₂-mediated TPPO removal reduce reliance on column purification.

-

Cost-Effective Protections : Single-step Boc and tert-butyl protections from inexpensive precursors (e.g., L-cystine).

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Pam2CSK4 (trifluoroacetate salt) undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the cysteine residue, leading to the formation of disulfide bonds.

Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

-

Immunomodulation

- Pam2CSK4 enhances the activation of immune cells, particularly macrophages and platelets. It increases the production of inducible nitric oxide synthase and nitric oxide in RAW 264.7 macrophages at concentrations as low as 100 ng/ml .

- It promotes platelet activation and aggregation through TLR2/Nuclear factor-κB signaling pathways, which can enhance inflammatory responses in endothelial cells .

-

Vaccine Development

- As an adjuvant, Pam2CSK4 has been investigated for its potential to improve vaccine efficacy. It has been shown to stimulate cytokine production in peripheral blood mononuclear cells, indicating its ability to enhance immune responses to vaccines .

- Studies suggest that while Pam2CSK4 can act as a vaccine adjuvant, its effectiveness may vary depending on the formulation and context of use .

-

Therapeutic Applications

- Research indicates that Pam2CSK4 can induce gingival inflammation and decrease alveolar bone mass in mouse models of periodontitis when administered at doses of 5 µg per animal . This suggests potential applications in studying periodontal disease mechanisms.

- The compound's ability to activate TLR2 has implications for treating thrombo-inflammatory diseases by modulating platelet function and inflammatory responses .

Table 1: Cytokine Induction by Pam2CSK4

| Cytokine | Concentration (ng/ml) | Induction Level (pg/ml) |

|---|---|---|

| IL-6 | 100 | 250 |

| IL-10 | 100 | 150 |

| TNF-α | 100 | 300 |

| IFN-γ | 100 | 200 |

Data derived from multiple studies demonstrating the cytokine-inducing properties of Pam2CSK4 across various immune cell types.

Table 2: Effects on Platelet Activation

| Parameter | Control Group | Pam2CSK4 Treatment (ng/ml) |

|---|---|---|

| Platelet Aggregation (%) | 10 | 50 |

| Adhesion to Collagen (%) | 20 | 70 |

This table summarizes the effects of Pam2CSK4 on platelet functions, highlighting its role in enhancing platelet activation and adhesion.

Case Study 1: Immunological Effects in Macrophages

A study examined the effects of Pam2CSK4 on RAW 264.7 macrophages. The results indicated that treatment with Pam2CSK4 at a concentration of 100 ng/ml significantly increased nitric oxide production, demonstrating its immunomodulatory potential.

Case Study 2: Vaccine Adjuvant Potential

In a controlled trial evaluating the efficacy of Pam2CSK4 as a vaccine adjuvant, researchers found that when combined with a viral antigen, it significantly enhanced the immune response measured by increased antibody titers compared to controls without adjuvant.

Mechanism of Action

Pam2CSK4 (trifluoroacetate salt) exerts its effects by binding to the TLR2/TLR6 heterodimer on the cell surface. This binding triggers a MyD88-dependent signaling cascade that leads to the activation of NF-κB and AP-1 transcription factors. These transcription factors then induce the expression of various cytokines and inflammatory mediators . The molecular targets involved in this pathway include TLR2, TLR6, MyD88, NF-κB, and AP-1.

Comparison with Similar Compounds

Comparison with Similar Compounds

Adjuvants: Pam2CSK4 vs. Cholera Toxin (CT)

In vaccine studies, Pam2CSK4 has been directly compared to CT, a classical mucosal adjuvant. Key findings include:

- Immune Response : Both adjuvants enhanced antigen-specific IgG levels, but Pam2CSK4 promoted a broader cytokine profile (Th1/Th2/Th17), whereas CT primarily drives Th2-biased responses .

- Application : Pam2CSK4 is preferable for nasal immunization due to its localized safety profile, while CT’s systemic toxicity limits its use .

TLR2 Agonists: Pam2CSK4 vs. Pam3CSK4

Key distinctions include:

- Receptor Specificity : Pam2CSK4 activates TLR2/6, while Pam3CSK4 activates TLR2/1 .

- Immune Polarization : Pam2CSK4 induces mixed Th1/Th2 responses, whereas Pam3CSK4 skews toward Th1 dominance (e.g., IFN-γ) in some models.

Counterion Effects: Trifluoroacetate vs. Other Salts

The trifluoroacetate salt form of Pam2CSK4 is critical for solubility and stability. Compared to acetate or hydrochloride salts (common in other peptides), TFA offers:

- Enhanced Solubility : Ideal for in vitro assays and formulation .

- Potential Drawbacks: Residual TFA in peptide synthesis may interfere with cell-based assays at high concentrations .

Data Tables

Table 1: Adjuvant Comparison (Pam2CSK4 vs. CT)

Table 2: TLR2 Agonist Profiles

| Compound | Lipid Chains | Receptor Pair | Key Applications |

|---|---|---|---|

| Pam2CSK4 (TFA) | 2 | TLR2/6 | Vaccine adjuvant , platelet studies |

| Pam3CSK4 | 3 | TLR2/1 | Th1-skewed immunity |

Research Findings and Implications

Q & A

Q. What is the mechanistic basis for Pam2CSK4’s activation of TLR2, and how does this differ from other TLR ligands?

Pam2CSK4 mimics bacterial lipopeptides by binding to TLR2/TLR6 heterodimers, initiating MyD88-dependent signaling. This triggers downstream activation of NF-κB and AP-1, leading to cytokine production (e.g., TNF-α, IL-6) . Unlike TLR4 ligands (e.g., LPS), Pam2CSK4 does not require the TRIF adaptor for NF-κB activation, highlighting its specificity for MyD88-dependent pathways .

Q. What are standard experimental protocols for in vitro stimulation using Pam2CSK4?

- Concentration range : 50–100 ng/ml in macrophage or monocyte cultures (e.g., RAW264.7 cells) .

- Duration : 6–24 hours for cytokine measurement; shorter durations (6–10 hours) for gene/protein expression analysis .

- Controls : Include TLR2-neutralizing antibodies to confirm specificity .

- Solubility : Dissolve in 0.25% acetic acid (1 mg/ml stock), then dilute in culture media .

Q. How does Pam2CSK4 induce cytokine/chemokine production in immune cells?

Pam2CSK4 activates TLR2/TLR6, recruiting MyD88 to initiate a signaling cascade involving IRAK4, TRAF6, and IKK. This results in NF-κB nuclear translocation and transcriptional activation of pro-inflammatory genes (e.g., TNF-α, IL-8) . Platelet activation via TLR2/NF-κB/BTK pathways is also observed .

Q. What are the storage and handling guidelines for Pam2CSK4 trifluoroacetate salt?

- Storage : Powder at -20°C (stable for 3 years); solutions in solvent at -80°C (1 year) .

- Handling : Use protective equipment (gloves, masks) to avoid contamination; dispose of waste via certified biological waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on TLR6 dependency in Pam2CSK4 signaling?

While most studies identify TLR6 as a co-receptor suggests TLR6-independent TLR2 activation. To address this:

Q. What experimental approaches elucidate the roles of MyD88 vs. TRIF in Pam2CSK4-induced iNOS expression?

- MyD88 dependency : siRNA knockdown in macrophages reduces iNOS and NO production, confirmed via RT-PCR and Griess assays .

- TRIF independence : TRIF-deficient cells show no impairment in iNOS activation, unlike TLR4 ligands .

- Method : Combine genetic silencing with pharmacological inhibitors (e.g., Bafilomycin A1 for endosomal acidification) .

Q. What are the implications of Pam2CSK4-induced platelet activation in inflammatory disease models?

Pam2CSK4 enhances platelet aggregation and adhesion to collagen via TLR2/NF-κB/BTK pathways, relevant in periodontitis and thrombosis . Experimental design:

Q. What challenges exist in synthesizing high-purity Pam2CSK4, and how are they addressed?

Pam2CSK4 requires a 20-step synthesis with challenges in diacylation and solubility optimization. Solutions include:

Q. How do cell-type-specific differences impact Pam2CSK4-mediated NF-κB activation?

Q. Can Pam2CSK4 synergize with other TLR agonists to modulate immune responses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.